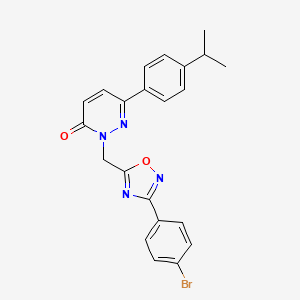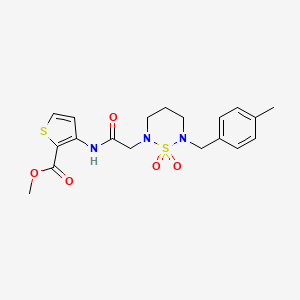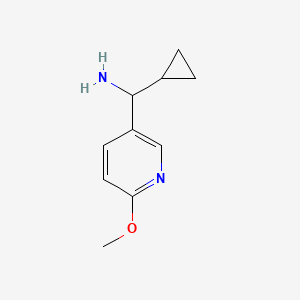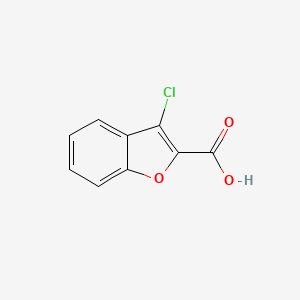
3-氯苯并呋喃-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chlorobenzofuran-2-carboxylic acid is a compound with the molecular formula C9H5ClO3 . It has a molecular weight of 196.58 g/mol . The IUPAC name for this compound is 3-chloro-1-benzofuran-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for 3-Chlorobenzofuran-2-carboxylic acid is 1S/C9H5ClO3/c10-7-5-3-1-2-4-6 (5)13-8 (7)9 (11)12/h1-4H, (H,11,12) . The Canonical SMILES for this compound is C1=CC=C2C (=C1)C (=C (O2)C (=O)O)Cl .Physical and Chemical Properties Analysis
3-Chlorobenzofuran-2-carboxylic acid has a molecular weight of 196.58 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Topological Polar Surface Area is 50.4 Ų .科学研究应用
1. 环境生物技术
3-氯苯并呋喃-2-羧酸用于环境生物技术研究。例如,Dorn、Hellwig、Reineke 和 Knackmuss (2004) 的一项研究重点关注从污水中分离出的假单胞菌,它能够利用 3-氯苯甲酸作为唯一的碳源。该研究强调了此类生物在生物修复过程中的潜在应用,它们代谢氯化芳香族化合物,包括氯苯并呋喃衍生物 (Dorn 等人,2004)。
2. 合成化学
在合成化学中,3-氯苯并呋喃-2-羧酸是一种关键中间体。Yar 等人 (2009) 的一项研究证明了其在合成各种化学衍生物中的应用。他们研究了苯并呋喃-3-基氯化物的合成和抗病毒活性。这项研究强调了 3-氯苯并呋喃-2-羧酸在药物化学中的重要性,特别是在开发潜在抗病毒剂方面 (Yar 等人,2009)。
3. 生物偶联研究
在生物偶联领域,该酸在理解酰胺键形成机制中发挥着作用。Nakajima 和 Ikada (1995) 的一项研究使用它来分析羧酸和胺在水性介质中的反应。他们的研究提供了对生物偶联过程的见解,这在药物设计和蛋白质工程中至关重要 (Nakajima & Ikada,1995)。
4. 光物理性质
Chandrakantha 等人 (2013) 探讨了 3-氯苯并呋喃-2-羧酸衍生物的光物理性质。他们合成了 N-取代-5-苯基-1H-吡唑-4-乙基羧酸酯并研究了它们的非线性光学性质。这项研究对于开发在光学限制中具有潜在应用的材料具有重要意义 (Chandrakantha 等人,2013)。
5. 辐射研究
Manevich、Held 和 Biaglow (1997) 在辐射研究中使用了 3-氯苯并呋喃-2-羧酸。他们将其用作水溶液中羟基自由基的检测器,突出了其在研究辐射诱导化学过程中的潜力 (Manevich 等人,1997)。
6. 制药和材料科学
最后,该化合物的用途扩展到制药和材料科学,正如 You 等人的研究中所证明的那样,他们描述了一种涉及羧酸(包括 3-氯苯并呋喃-2-羧酸衍生物)的新型电化学方法,用于生产具有生物活性的分子 (You 等人,2022)。
未来方向
While specific future directions for 3-Chlorobenzofuran-2-carboxylic acid are not available, benzofuran compounds in general are being extensively studied for their potential applications in various fields, including drug discovery . They are considered promising structures due to their wide range of biological and pharmacological applications .
作用机制
Target of Action
It is known that benzofuran derivatives, a group to which 3-chlorobenzofuran-2-carboxylic acid belongs, have been used in the treatment of various diseases such as cancer or psoriasis . They have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .
Biochemical Pathways
Benzofuran derivatives are known to influence a wide range of biological and pharmacological applications .
Result of Action
Benzofuran derivatives have been reported to exhibit a wide array of biological activities, suggesting that they may induce various molecular and cellular changes .
生化分析
Biochemical Properties
3-Chlorobenzofuran-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their functions. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator. The nature of these interactions often involves binding to the active sites of enzymes, thereby altering their catalytic activities .
Cellular Effects
The effects of 3-Chlorobenzofuran-2-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it has been found to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 3-Chlorobenzofuran-2-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. For example, it has been shown to inhibit certain oxidative enzymes, thereby reducing the production of reactive oxygen species. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chlorobenzofuran-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a reduction in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Chlorobenzofuran-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been found to exhibit beneficial effects, such as antioxidant activity and modulation of enzyme functions. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations .
Metabolic Pathways
3-Chlorobenzofuran-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to influence the activity of enzymes involved in the citric acid cycle and oxidative phosphorylation, leading to changes in metabolic flux and metabolite levels. These interactions can have significant implications for cellular energy production and overall metabolic health .
Transport and Distribution
The transport and distribution of 3-Chlorobenzofuran-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. For instance, it has been observed to accumulate in mitochondria, where it can exert its effects on mitochondrial enzymes and metabolic processes .
Subcellular Localization
The subcellular localization of 3-Chlorobenzofuran-2-carboxylic acid is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. It has been found to localize in the cytoplasm and mitochondria, where it interacts with various biomolecules to modulate their functions. These interactions are essential for the compound’s role in regulating cellular metabolism and oxidative stress responses .
属性
IUPAC Name |
3-chloro-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO3/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYPKAKRYNNGPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856180-58-0 |
Source


|
| Record name | 3-chloro-1-benzofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide](/img/structure/B2615039.png)
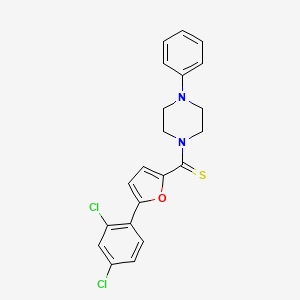
![3-[(4-Methylphenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-amine](/img/structure/B2615043.png)
![(E)-2-amino-N-cyclohexyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2615047.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2615048.png)
![Ethyl 2-(4-methoxyphenyl)-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2615049.png)
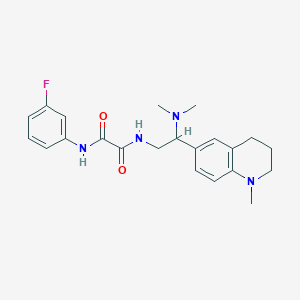
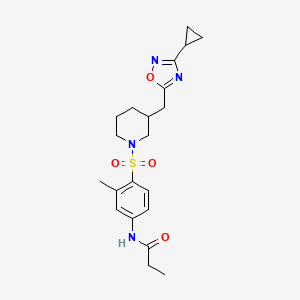
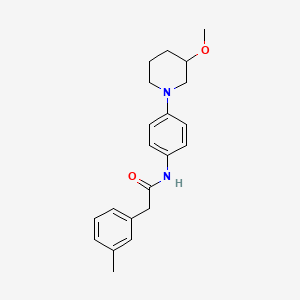
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methylphenyl)acetamide](/img/structure/B2615056.png)
